molecular formula C29H28F3NO11 B131048 N-(三氟乙酰)阿霉素 CAS No. 26388-52-3

N-(三氟乙酰)阿霉素

货号 B131048
CAS 编号: 26388-52-3
分子量: 623.5 g/mol
InChI 键: VOASREXNXKOKBP-HWJSKKJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Trifluoroacetyl)daunorubicin is an impurity of Epirubicin, which is an anthracycline topoisomerase inhibitor used as an antineoplastic agent . It is a red to dark red solid with a molecular formula of C29H28F3NO11 and a molecular weight of 623.53 .


Synthesis Analysis

Synthetic approaches to daunorubicin derivatives containing azide and propargyl fragments were developed. A series of phosphonate and bisphosphonate derivatives (including those containing P–C–P fragments) were obtained by the methods of click chemistry and by direct amidation . Simple methods of modification of daunorubicin on the daunosamine nitrogen atom have also been reported .


Molecular Structure Analysis

N-(Trifluoroacetyl)daunorubicin contains total 76 bond(s); 48 non-H bond(s), 16 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 3 ten-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aliphatic), 2 ketone(s) (aromatic), 2 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 secondary .


Chemical Reactions Analysis

Daunorubicin derivatives containing azide and propargyl fragments were developed. A series of phosphonate and bisphosphonate derivatives (including those containing P–C–P fragments) were obtained by the methods of click chemistry and by direct amidation . Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound .


Physical And Chemical Properties Analysis

N-(Trifluoroacetyl)daunorubicin is soluble in DMSO (Slightly), Methanol (Slightly) and should be stored at 2-8°C . It has a boiling point of 817.0±65.0°C (Predicted), a melting point of >173°C (dec.), and a density of 1.61±0.1 g/cm3 (Predicted) .

科学研究应用

Anticancer Therapy

N-(Trifluoroacetyl)daunorubicin: belongs to the anthracycline antibiotics family, which includes daunorubicin. These compounds are potent anticancer agents, but their use is limited due to side effects like high toxicity for healthy cells and cardiotoxicity. Researchers have explored modifying daunorubicin to create derivatives with improved safety profiles. While the phosphorylated derivatives of daunorubicin remain relatively unexplored, they hold promise for targeted cancer therapy .

Drug Delivery Systems

The trifluoroacetyl group in N-(Trifluoroacetyl)daunorubicin provides a unique handle for chemical modification. Scientists have investigated using this compound as a building block for drug delivery systems. By attaching specific ligands or nanoparticles to the trifluoroacetyl moiety, researchers can enhance drug delivery to tumor sites, improving therapeutic efficacy while minimizing side effects.

Combating Drug Resistance

Drug resistance remains a significant challenge in cancer treatment. Researchers are exploring novel strategies to overcome resistance mechanisms. N-(Trifluoroacetyl)daunorubicin derivatives could potentially address this issue by selectively targeting resistant cancer cells or bypassing efflux pumps that expel drugs from cells. Investigating these derivatives may lead to breakthroughs in overcoming multidrug resistance .

Cardioprotective Derivatives

Given the cardiotoxicity associated with anthracyclines, developing cardioprotective derivatives is crucial. Researchers have synthesized phosphorylated analogs of daunorubicin to reduce cardiotoxic effects while maintaining anticancer activityN-(Trifluoroacetyl)daunorubicin derivatives could be part of this effort, offering a balance between efficacy and cardiac safety .

Immunomodulation

Phosphorylated anthracycline derivatives may influence the immune response. By modifying daunorubicin with phosphorus-containing groups, researchers aim to enhance immunomodulatory effects. These compounds could potentially stimulate immune cells, leading to better tumor recognition and immune-mediated cancer cell destruction .

Radiosensitization

Combining chemotherapy with radiation therapy can improve treatment outcomes. Some phosphorylated anthracycline derivatives exhibit radiosensitizing properties. Researchers are investigating whether N-(Trifluoroacetyl)daunorubicin derivatives can enhance the effectiveness of radiotherapy by sensitizing cancer cells to radiation-induced damage .

安全和危害

Daunorubicin is toxic if swallowed and is suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child . It is recommended that daunorubicin be administered only by physicians who are experienced in leukemia chemotherapy and in facilities with laboratory and supportive resources adequate to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity .

未来方向

There is ongoing research into the modification of anthracyclines, including daunorubicin, to synthesize drugs free of the disadvantages of high toxicity for healthy cells, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The preparation of their phosphorylated derivatives is one area that has been very poorly studied .

属性

IUPAC Name

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOASREXNXKOKBP-HWJSKKJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F3NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949278
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Trifluoroacetyl)daunorubicin

CAS RN

26388-52-3
Record name Trifluoroacetyldaunomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Trifluoroacetyl)daunorubicin
Reactant of Route 2
Reactant of Route 2
N-(Trifluoroacetyl)daunorubicin
Reactant of Route 3
Reactant of Route 3
N-(Trifluoroacetyl)daunorubicin
Reactant of Route 4
N-(Trifluoroacetyl)daunorubicin
Reactant of Route 5
N-(Trifluoroacetyl)daunorubicin
Reactant of Route 6
N-(Trifluoroacetyl)daunorubicin

Q & A

Q1: How does modifying the 9-acyl substituent of N-(Trifluoroacetyl)daunorubicin affect its antitumor activity?

A1: Research suggests that modifications at the 9-acyl position of N-(Trifluoroacetyl)daunorubicin can significantly influence its antitumor activity. For instance, while the 9-formyl analogue (compound 23) demonstrated comparable activity to the parent compound against P388 leukemia in mice, the C-alkylated analogues displayed reduced activity. [] This highlights the importance of the 9-acyl substituent in determining the compound's biological activity.

Q2: What are the synthetic strategies employed to introduce novel substituents at the 9-position of N-(Trifluoroacetyl)daunorubicin?

A2: Several synthetic approaches have been explored to introduce novel 9-acyl substituents. One method involves reacting the lithium enolate of N-(Trifluoroacetyl)daunorubicin with alkylating agents. [] While reactions with methyl iodide yielded the 9-propionyl and 9-isobutyryl derivatives cleanly, other alkylating agents required hexamethylphosphoramide as a cosolvent and resulted in mixtures of products. Additionally, researchers successfully synthesized a 9-formyl analogue via NaIO4 cleavage of 13-dihydroadriamycin. [] These diverse strategies allow for the exploration of a wider range of structural modifications and their impact on biological activity.

Q3: Have spin-labeled analogues of N-(Trifluoroacetyl)daunorubicin been synthesized, and what is their significance?

A3: Yes, researchers have successfully synthesized novel spin-labeled N-(Trifluoroacetyl)daunorubicin analogues. [, ] These analogues incorporate a spin label, a stable radical species, into the N-(Trifluoroacetyl)daunorubicin structure. This modification allows for the use of electron paramagnetic resonance (EPR) spectroscopy to study the interactions of these compounds with biological systems, such as their binding to DNA or their cellular uptake.

Q4: What challenges were encountered during the synthesis of N-(Trifluoroacetyl)daunorubicin derivatives, and how were they addressed?

A4: The synthesis of N-(Trifluoroacetyl)daunorubicin analogues presented some challenges. For example, reactions of N-(Trifluoroacetyl)-14-iododaunorubicin with thiols led to undesired redox reactions instead of the intended thiol substitution. To circumvent this, researchers employed N-(Trifluoroacetyl)-14-bromodaunorubicin, which successfully yielded the desired 14-thia analogues. [] This highlights the importance of carefully considering the reactivity of the starting materials and reaction conditions when synthesizing these complex molecules.

Q5: What is the significance of developing thia and selena analogues of N-(Trifluoroacetyl)daunorubicin?

A5: The development of 14-thia and 14-selena analogues of N-(Trifluoroacetyl)daunorubicin aimed to investigate the impact of replacing the oxygen atom at the 14-position with sulfur or selenium on the compound's biological activity. This modification influenced both DNA-binding properties and in vivo antitumor activity. Notably, some thiaadriamycin analogues exhibited DNA-binding comparable to Adriamycin itself, while the N-(Trifluoroacetyl)-14-phenyl-14-selenaadriamycin demonstrated promising in vivo activity against murine L1210 leukemia. [] This underscores the potential of exploring such structural modifications to identify more potent and selective antitumor agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。